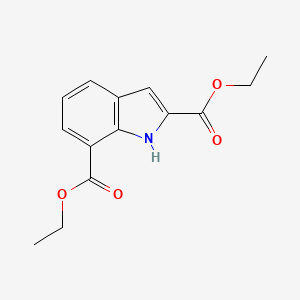
7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester typically involves the reaction of indole derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include substituted indoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.
7-Methoxycarbonylindole-2-carboxylic acid ethyl ester: A compound with a methoxy group instead of an ethoxy group at the 7-position.
Uniqueness: 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl group at the 7-position and carboxylic acid ethyl ester at the 2-position make it a versatile compound for various applications .
生物活性
7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The indole scaffold is well-known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activities of this compound based on various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of indole derivatives with ethyl chloroformate or other suitable reagents under controlled conditions. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Activity
Indole derivatives, including this compound, have shown promising anticancer properties. Studies have indicated that compounds with an indole structure can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : Indoles may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. For instance, some indole derivatives act as survivin inhibitors, promoting apoptosis in aggressive tumors by disrupting the interaction between survivin and caspases .
- Case Studies : In vitro studies have demonstrated that certain indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. For example, a study reported that a related indole compound had an IC50 value of approximately 32.37 μM against HIV-1 integrase, suggesting potential applications in viral oncology .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Inhibition : Research has shown that indole derivatives can exhibit antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
- Quantitative Analysis : In one study, compounds similar to this compound demonstrated a 70-95% inhibition rate against various bacterial strains .
Data Summary
| Biological Activity | Effect | Cell Line/Organism | IC50/Activity Level |
|---|---|---|---|
| Anticancer | Cytotoxic | MCF-7 | ~32.37 μM |
| Antimicrobial | Bacterial Inhibition | E. coli, S. aureus | 70-95% inhibition |
属性
CAS 编号 |
1025932-71-1 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
diethyl 1H-indole-2,7-dicarboxylate |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)10-7-5-6-9-8-11(15-12(9)10)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 |
InChI 键 |
UIUNNPLSRXBZMW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC2=C1NC(=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















